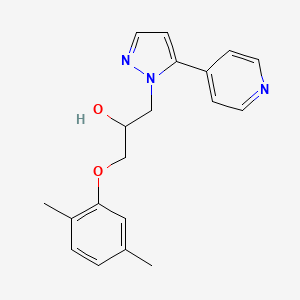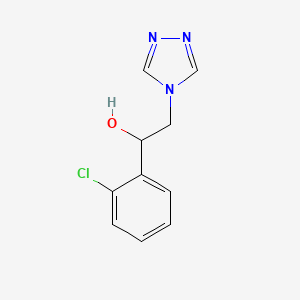
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized by several methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in various biochemical pathways. In medicinal chemistry, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In agriculture, this compound has been shown to inhibit the activity of ammonia-oxidizing bacteria, which are involved in the nitrification of nitrogen in soil.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In agriculture, this compound has been shown to reduce the loss of nitrogen from fertilizers and increase crop yield. In material science, this compound has been shown to be a versatile building block for the synthesis of novel materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, this compound also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized by several methods and has been studied for its biochemical and physiological effects. This compound has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, this compound also has some limitations, including its high cost and limited availability. There are several future directions for research on this compound, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials.
Métodos De Síntesis
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized by several methods, including a one-pot synthesis, a solvent-free synthesis, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a catalyst. The solvent-free synthesis involves the grinding of 2,5-dimethylphenol and 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base. The microwave-assisted synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a solvent under microwave irradiation. These methods have been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied for its anticancer, anti-inflammatory, and antifungal activities. In agriculture, this compound has been studied for its potential use as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-3-4-15(2)19(11-14)24-13-17(23)12-22-18(7-10-21-22)16-5-8-20-9-6-16/h3-11,17,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDIIQNKNZZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C(=CC=N2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630852.png)
![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)

![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)